molecular formula C15H17ClO3 B12781187 1-Chloro-3-ethenylbenzene;oxiran-2-ylmethyl 2-methylprop-2-enoate CAS No. 71977-87-2

1-Chloro-3-ethenylbenzene;oxiran-2-ylmethyl 2-methylprop-2-enoate

Cat. No.: B12781187
CAS No.: 71977-87-2
M. Wt: 280.74 g/mol
InChI Key: UUKQQZBNABOEMH-UHFFFAOYSA-N
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Description

1-Chloro-3-ethenylbenzene;oxiran-2-ylmethyl 2-methylprop-2-enoate is a complex organic compound that combines the structural features of both aromatic and aliphatic systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-ethenylbenzene;oxiran-2-ylmethyl 2-methylprop-2-enoate typically involves a multi-step process. One common method is the radical polymerization of 1-chloro-3-ethenylbenzene with oxiran-2-ylmethyl 2-methylprop-2-enoate. This reaction is often initiated by peroxides or persulfates and carried out at temperatures ranging from 60 to 80 degrees Celsius .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale polymerization reactors where the monomers are combined under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-ethenylbenzene;oxiran-2-ylmethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols and other reduced products.

    Substitution: The chlorine atom in the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed

The major products formed from these reactions include epoxides, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-3-ethenylbenzene;oxiran-2-ylmethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-3-ethenylbenzene;oxiran-2-ylmethyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the epoxide and vinyl groups, which can undergo ring-opening reactions and polymerization. These interactions lead to the formation of complex molecular structures that exhibit unique properties.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-3-vinylbenzene: Similar in structure but lacks the epoxide group.

    Oxiran-2-ylmethyl methacrylate: Contains the epoxide group but differs in the aromatic substitution pattern.

Uniqueness

1-Chloro-3-ethenylbenzene;oxiran-2-ylmethyl 2-methylprop-2-enoate is unique due to the combination of the chlorine-substituted aromatic ring and the epoxide-functionalized aliphatic chain. This dual functionality allows for a wide range of chemical reactions and applications that are not possible with simpler compounds.

Properties

CAS No.

71977-87-2

Molecular Formula

C15H17ClO3

Molecular Weight

280.74 g/mol

IUPAC Name

1-chloro-3-ethenylbenzene;oxiran-2-ylmethyl 2-methylprop-2-enoate

InChI

InChI=1S/C8H7Cl.C7H10O3/c1-2-7-4-3-5-8(9)6-7;1-5(2)7(8)10-4-6-3-9-6/h2-6H,1H2;6H,1,3-4H2,2H3

InChI Key

UUKQQZBNABOEMH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC1CO1.C=CC1=CC(=CC=C1)Cl

Related CAS

71977-87-2

Origin of Product

United States

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